molecular formula C11H12ClN3O B8725610 5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine

Cat. No. B8725610
M. Wt: 237.68 g/mol
InChI Key: XIFUNNGVHQGNGM-UHFFFAOYSA-N
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Patent
US09359329B2

Procedure details

To a solution of 3.8 g (21.5 mmol) of 6-chloropyridine-3-carbonyl chloride in 100 mL of toluene, in Dean-stark apparatus, are added portionwise 2.5 g (21.5 mmol) N-hydroxy-2,2-dimethylpropanimidamide, and the reaction medium is stirred for 2 hours at room temperature and then heated for 2 hours. After cooling to room temperature, the medium is concentrated under reduced pressure and purified by chromatography on silica gel, eluting with a cyclohexane/EtOAc gradient of from 0 to 10% EtOAc. 4.1 g of 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine are obtained in the form of a white solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
N-hydroxy-2,2-dimethylpropanimidamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](Cl)=[O:9])=[CH:4][CH:3]=1.O[NH:12][C:13](=[NH:18])[C:14]([CH3:17])([CH3:16])[CH3:15]>C1(C)C=CC=CC=1>[C:14]([C:13]1[N:18]=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[N:7][CH:6]=2)[O:9][N:12]=1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)Cl
Name
N-hydroxy-2,2-dimethylpropanimidamide
Quantity
2.5 g
Type
reactant
Smiles
ONC(C(C)(C)C)=N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction medium is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the medium is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc gradient of from 0 to 10% EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NOC(=N1)C=1C=CC(=NC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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